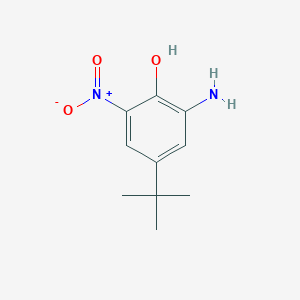

2-Amino-4-tert-butyl-6-nitrophenol

描述

2-Amino-4-tert-butyl-6-nitrophenol is an organic molecule belonging to the class of substituted nitrophenols. chemicalbook.com Its structure is characterized by a phenol (B47542) ring substituted with an amino group, a tert-butyl group, and a nitro group. This specific arrangement of functional groups suggests potential for a variety of chemical reactions and applications, making it a subject of interest in specialized areas of chemical research.

| Property | Data |

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| CAS Number | Not explicitly found for this specific isomer, but related compounds are well-documented. |

Data sourced from ChemicalBook for this compound. chemicalbook.com

Structure

3D Structure

属性

分子式 |

C10H14N2O3 |

|---|---|

分子量 |

210.23 g/mol |

IUPAC 名称 |

2-amino-4-tert-butyl-6-nitrophenol |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)6-4-7(11)9(13)8(5-6)12(14)15/h4-5,13H,11H2,1-3H3 |

InChI 键 |

DOIZCTMIPKWRDU-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Tert Butyl 6 Nitrophenol

Precursor Derivatization Strategies

The journey towards 2-Amino-4-tert-butyl-6-nitrophenol predominantly begins with 4-tert-butylphenol (B1678320). The derivatization of this precursor is a critical phase that sets the stage for the final product. The methodologies employed are designed to introduce the necessary functional groups in the correct positions on the phenol (B47542) ring.

Nitration Reactions in Phenol Functionalization

A principal strategy for synthesizing the precursor to the target molecule is the dinitration of 4-tert-butylphenol. This electrophilic aromatic substitution reaction aims to introduce two nitro groups onto the phenol ring, yielding 4-tert-butyl-2,6-dinitrophenol (B1265405).

One established method involves the nitration of 4-tert-butylphenol using a mixture of nitric acid and acetic acid. This process furnishes 4-tert-butyl-2,6-dinitrophenol, which serves as a direct precursor to the final product through subsequent reduction. Another approach utilizes 30 to 70 percent nitric acid at a controlled temperature range of 0 to 40°C, carried out in an inert liquid hydrocarbon solvent to achieve high yields and purity of the dinitrated product. google.com The use of metal nitrates, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), in anhydrous organic solvents has also been investigated for the dinitration of 4-substituted phenols, offering high selectivity and excellent yields under appropriate conditions. ijcce.ac.ir

A Chinese patent details a method for the nitration of p-tert-butylphenol using concentrated nitric acid in a solvent at temperatures between 5 and 20°C. google.com The reaction conditions for the nitration of similar phenolic compounds, like 2,4-di-tert-butylphenol (B135424), often involve nitric acid, sometimes in combination with sulfuric acid, at temperatures from 0°C to room temperature to ensure selective nitration.

Table 1: Nitration Conditions for Phenolic Precursors

| Starting Material | Nitrating Agent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 4-tert-butylphenol | Nitric acid | Acetic acid | Not specified | 4-tert-butyl-2,6-dinitrophenol | |

| 2,6-dialkyl phenol | 30-70% Nitric acid | Inert liquid hydrocarbon | 0-40°C | 4-nitro-2,6-dialkyl phenol | google.com |

| 4-substituted phenols | Cu(NO₃)₂·3H₂O | Anhydrous organic solvent | Reflux | 4-substituted-2,6-dinitrophenol | ijcce.ac.ir |

| p-tert-butylphenol | Concentrated Nitric acid | Ethanol (B145695), Isopropanol, etc. | 5-20°C | o-nitro-p-tert-butylphenol | google.com |

| 2,4-di-tert-butylphenol | Nitric acid/Sulfuric acid | Not specified | 0°C - Room Temp. | 2,4-di-tert-butyl-6-nitrophenol (B1297931) |

Nitrosation Reactions as Precursors to Amino-Phenols

An alternative, though less direct, route to related aminophenols involves nitrosation. Optimized synthesis of compounds like 4-amino-2,6-di-tert-butylphenol (B1582558) starts with 2,6-di-tert-butylphenol (B90309) and proceeds through nitrosation followed by reduction. acs.org This method is highlighted as being more efficient and environmentally friendly compared to the traditional nitration-reduction sequence for that specific product. acs.org

The nitrosation of phenolic compounds is influenced by alkyl substituents and the solvent. The reaction typically proceeds via C-nitrosation, where the rate is enhanced by electron-donating groups on the phenol ring. Tert-butyl nitrite (B80452) has been identified as a chemoselective nitrating agent for phenols, proceeding through an O-nitrosyl intermediate. nih.gov This reagent can also be used for N-nitrosation of various secondary amines under solvent-free conditions. google.com While these methods are effective for producing aminophenols, they are generally geared towards products without the additional nitro group present in this compound.

Condensation Reactions for Phenolic Intermediate Formation

Condensation reactions are also employed in the synthesis of related amino-phenolic structures. For instance, a patented process for preparing 2-amino-4-tert-amyl-6-nitro-phenol involves a condensation reaction to form p-tert-amyl phenol as an initial step, which is then nitrated and reduced. google.com Another patented method describes the synthesis of 2-amino-4-tert-butylphenol (B71990) from p-tert-butylphenol via a diazotization-coupling reaction with an aniline (B41778) derivative to form an azo dye, which is subsequently cleaved and reduced. google.com This "azo-cracking reduction method" offers a pathway to aminophenols from p-tert-butylphenol. google.com

Reduction Pathways for Nitro- to Amino- Group Conversion

The final and crucial step in the synthesis of this compound is the selective reduction of one of the two nitro groups in the 4-tert-butyl-2,6-dinitrophenol intermediate. Achieving this selectivity is paramount to obtaining the desired product.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to amines. For the synthesis of o-amino-p-tert-butylphenol from o-nitro-p-tert-butylphenol, Raney nickel is used as a catalyst in a methanol (B129727) solvent under a pressure of 0.4-0.6 MPa and a temperature of 30-40°C. chuanhechem.cn While this demonstrates the utility of catalytic hydrogenation for a related mono-nitro compound, the challenge in the synthesis of this compound lies in the selective reduction of only one of the two nitro groups.

Research on the selective reduction of polynitro compounds indicates that for dinitrophenols, the nitro group ortho to the hydroxyl group is preferentially reduced. stackexchange.com This principle is key to the successful synthesis of the target molecule.

Metal Hydride Reduction Methodologies

Metal hydrides are another class of reducing agents used for converting nitro groups. However, their application for the selective reduction of dinitrophenols requires careful control to avoid over-reduction. While general information on the use of metal hydrides like indium hydride reagents for selective reductions exists, specific protocols for the selective reduction of 4-tert-butyl-2,6-dinitrophenol are less commonly detailed. researchgate.netnih.gov

A more established and selective method for the partial reduction of dinitrophenols is the use of sodium sulfide (B99878) or sodium hydrosulfide (B80085), a process known as the Zinin reduction. stackexchange.comresearchgate.netcommonorganicchemistry.com The reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) can be effectively achieved using sodium sulfide in an aqueous solution. google.com The reaction is typically carried out by adding sodium sulfide portion-wise to a solution of the dinitrophenol at a controlled temperature. google.com For the reduction of a related compound, 2-amino-4-tert-amyl-6-nitro-phenol from its dinitro precursor, a sodium disulfide solution is used. google.com The general principle that the nitro group ortho to the phenolic hydroxyl group is more readily reduced makes this a viable and targeted approach for producing this compound from 4-tert-butyl-2,6-dinitrophenol. stackexchange.com

Table 2: Selective Reduction Conditions for Dinitrophenols

| Starting Material | Reducing Agent | Solvent/Medium | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2,4-dinitrophenol | Sodium sulfide | Aqueous solution | Controlled temperature | 2-amino-4-nitrophenol | google.com |

| Dinitro-tert-amyl-phenol | Sodium disulfide | Ethanol/DMF | 70-85°C | 2-amino-4-tert-amyl-6-nitro-phenol | google.com |

| 2,4-dinitrophenol | Hydrosulfide | Aqueous alkaline solution | pH 7-9.5, 50-80°C | 2-amino-4-nitrophenol | google.com |

| Dinitrophenols | Sodium sulfide/polysulfide | Aqueous ethanol | - | Aminonitrophenols | stackexchange.comnjit.edu |

Applications of Sulfur-Containing Reducing Agents

The conversion of a nitro-substituted phenol to its corresponding amino-phenol derivative is a critical step in the synthesis of this compound. Sulfur-containing reducing agents are frequently employed for this selective reduction due to their efficacy and specific reactivity. Agents such as sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), and sodium disulfide (Na₂S₂) are common choices for the reduction of a nitro group while preserving other functional groups on the aromatic ring. google.comorgsyn.org

The process typically involves the reduction of a dinitro or nitro-substituted precursor. For instance, in the synthesis of the related compound 2-amino-4-nitrophenol, technical grade 2,4-dinitrophenol is suspended in water and heated in the presence of ammonium (B1175870) chloride. orgsyn.org Fused sodium sulfide is then added in portions to control the exothermic reaction, selectively reducing one of the nitro groups. orgsyn.org Similarly, the synthesis of 2-amino-4-tert-amyl-6-nitrophenol, a close structural analog, utilizes either a 30% sodium disulfide or 30% sodium hydrosulfide solution to reduce the corresponding nitrated precursor. google.com This reaction is carried out in a solvent mixture, such as ethanol and dimethylformamide (DMF), at elevated temperatures. google.com

The choice of the specific sulfur-based reagent can influence the reaction conditions and outcomes. These reagents provide a reliable method for achieving the desired amino-substituted nitrophenol structure.

Optimization of Synthetic Protocols

Reaction Condition Modulation and Efficiency Enhancement

The efficiency and yield of the synthesis of this compound are highly dependent on the careful modulation of reaction conditions. Key parameters that are frequently optimized include temperature, reaction time, and reagent concentration.

Temperature control is critical during the reduction step. In the synthesis of 2-amino-4-nitrophenol using sodium sulfide, the reaction temperature must be maintained between 80-85°C. orgsyn.org It is noted that if the reaction is conducted at temperatures below 70°C, the resulting product is impure, even after multiple recrystallization attempts. orgsyn.org For the reduction of a tert-amyl substituted nitrophenol using sodium disulfide or hydrosulfide, temperatures are precisely controlled, with examples showing reactions run at 70°C, 75°C, and 95°C. google.com After the addition of the reducing agent, a brief period of heating, for example at 85°C for 15 minutes, can ensure the reaction goes to completion. orgsyn.org

The table below illustrates examples of how temperature is modulated in the reduction of related nitrophenols.

| Precursor | Reducing Agent | Solvent(s) | Temperature (°C) | Reference |

| 2,4-Dinitrophenol | Sodium Sulfide | Water | 80-85 | orgsyn.org |

| Nitrated p-tert-amyl phenol | Sodium Disulfide | Ethanol, DMF | 70 | google.com |

| Nitrated p-tert-amyl phenol | Sodium Disulfide | Ethanol, DMF | 75 | google.com |

| Nitrated p-tert-amyl phenol | Sodium Hydrosulfide | Ethanol, DMF | 95 | google.com |

Catalyst Influence and Design for Selective Transformations

Catalysts play a pivotal role in the synthesis of the precursors to this compound, particularly in ensuring regioselectivity and improving reaction rates. The synthesis typically begins with a substituted phenol, which is first nitrated before the reduction step.

In the initial step of creating the phenol backbone, such as the synthesis of p-tert-amyl phenol, an aluminum chloride complex catalyst is used to facilitate the condensation reaction between phenol and tert-amyl alcohol. google.com This catalytic step is crucial for forming the correctly substituted phenol precursor.

For the subsequent nitration of a substituted phenol like 2,4-di-tert-butylphenol, the choice of catalyst is critical for directing the nitro group to the desired position (the 6-position) and achieving a high yield. Research has shown that using copper(II)-superoxo complexes as catalysts in the presence of nitric oxide can dramatically increase the yield of 2,4-di-tert-butyl-6-nitrophenol to 75-80%. In the absence of such a catalyst, the yield is significantly lower, often less than 20%, highlighting the essential role of metal-mediated pathways in achieving selective and efficient nitration. In other optimized processes, ferric nitrate has been identified as an optimal catalyst for the nitration of 2-ethoxyphenol, yielding 55.48% of the desired product. researchgate.net

Integration of Green Chemistry Principles in Synthetic Strategies

Modern synthetic chemistry places increasing emphasis on "green" principles to reduce environmental impact and improve safety and efficiency. In the synthesis of aminophenols, this involves moving away from hazardous reagents and minimizing waste.

A significant green advancement is the replacement of traditional reduction methods that use metallic reducing agents like Zinc/Calcium Chloride. guidechem.comgoogle.com These older methods often require high temperatures (e.g., 80°C), long reaction times, and result in difficult filtration and environmental pollution from metal waste. guidechem.comgoogle.com

Advanced Purification and Isolation Techniques in this compound Synthesis

Obtaining high-purity this compound is essential, and this is achieved through a multi-step purification and isolation process following the chemical synthesis. Common techniques include crystallization, filtration, and chromatographic methods.

A typical purification protocol begins after the reduction reaction is complete. The reaction mixture is first neutralized with an acid, such as concentrated hydrochloric acid or glacial acetic acid, to a specific pH (e.g., pH=8) to precipitate the crude product. google.comorgsyn.org This solid is then collected by filtration and washed. google.com

For further purification, the crude material is often subjected to a decolorizing treatment. This involves redissolving the solid in hot water or another suitable solvent and treating the solution with activated carbon (e.g., Norit) and sometimes other adsorbents like carclazyte. google.comorgsyn.org The mixture is heated (e.g., to 90°C) and then subjected to hot filtration to remove the carbon and other insoluble impurities. google.comorgsyn.org

The final step is crystallization. The hot, purified filtrate is allowed to cool slowly, which causes the high-purity aminonitrophenol to crystallize out of the solution. google.comorgsyn.org The crystals are then collected by a final filtration, washed, and dried. google.comorgsyn.org For analytical purposes or to achieve even higher purity, High-Performance Liquid Chromatography (HPLC) can be employed to separate the target compound from any remaining trace impurities.

The table below outlines a typical multi-step purification process as described in the literature for related aminophenols.

| Step | Procedure | Purpose | Reference |

| 1 | Neutralization / Acidification | Precipitate the crude product from the reaction mixture. | google.comorgsyn.org |

| 2 | Initial Filtration & Washing | Isolate the crude solid product. | google.comorgsyn.org |

| 3 | Redissolving | Prepare the crude product for decolorization. | google.comorgsyn.org |

| 4 | Activated Carbon Treatment | Remove colored impurities and other adsorbable contaminants. | google.comorgsyn.org |

| 5 | Hot Filtration | Remove activated carbon and other solid impurities. | google.comorgsyn.org |

| 6 | Crystallization by Cooling | Induce the formation of pure product crystals from the filtrate. | google.comorgsyn.org |

| 7 | Final Filtration & Drying | Isolate and dry the final, purified product. | orgsyn.org |

| 8 | HPLC (Optional) | Analytical assessment of purity or further separation. |

Table of Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| 2-Amino-4-nitrophenol |

| 2-Amino-4-tert-amyl-6-nitrophenol |

| 2,4-Di-tert-butyl-6-nitrophenol |

| 2,4-Dinitrophenol |

| 2,6-di-tert-butyl-4-aminophenol |

| 2-ethoxyphenol |

| 2-ethoxy-4-nitrophenol |

| p-tert-amyl phenol |

| 2,4-di-tert-butylphenol |

| Phenol |

| tert-Amyl alcohol |

| Sodium Sulfide |

| Sodium Hydrosulfide |

| Sodium Disulfide |

| Ammonium Chloride |

| Dimethylformamide (DMF) |

| Ethanol |

| Aluminum Chloride |

| Nitric Oxide |

| Ferric Nitrate |

| Zinc |

| Calcium Chloride |

| Hydrochloric Acid |

| Glacial Acetic Acid |

| Activated Carbon (Norit) |

| Carclazyte |

| High-Performance Liquid Chromatography (HPLC) |

Advanced Spectroscopic and Structural Characterization of 2 Amino 4 Tert Butyl 6 Nitrophenol

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 2-amino-4-tert-butyl-6-nitrophenol, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the amino group, the hydroxyl group, and the tert-butyl group.

In a typical ¹H NMR spectrum of a related compound, 2,4-di-tert-butyl-6-nitrophenol (B1297931), recorded in deuterated chloroform (B151607) (CDCl₃), the following signals are observed: a singlet at approximately 11.45 ppm attributed to the hydroxyl proton (OH), two doublets at 7.97 ppm and 7.28 ppm corresponding to the aromatic protons (ArH), and two singlets at 1.48 ppm and 1.32 ppm for the protons of the two tert-butyl groups (C(CH₃)₃). wiley-vch.de The reduction of the nitro group to an amino group to form 2-amino-4,6-di-tert-butylphenol (B167885) results in shifts of these signals. For instance, the aromatic protons in 2-amino-4,6-di-tert-butylphenol appear as doublets at 6.92 ppm and 6.82 ppm, the hydroxyl proton signal shifts to 5.69 ppm, a broad singlet for the amino protons (NH₂) appears at 3.17 ppm, and the tert-butyl protons are observed at 1.41 ppm and 1.27 ppm. wiley-vch.de

Table 1: ¹H NMR Spectral Data

| Functional Group | Chemical Shift (ppm) in 2,4-di-tert-butyl-6-nitrophenol wiley-vch.de | Chemical Shift (ppm) in 2-amino-4,6-di-tert-butylphenol wiley-vch.de |

|---|---|---|

| OH | 11.45 (s) | 5.69 (s) |

| ArH | 7.97 (d), 7.28 (d) | 6.92 (d), 6.82 (d) |

| NH₂ | - | 3.17 (bs) |

| C(CH₃)₃ | 1.48 (s), 1.32 (s) | 1.41 (s), 1.27 (s) |

(s = singlet, d = doublet, bs = broad singlet)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

For a similar compound, tert-butyl (2-nitrophenyl)carbamate, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, and 28.20 ppm. rsc.org The reduction of the nitro group to an amino group, as in tert-butyl (2-aminophenyl)carbamate, leads to shifts in the carbon signals to δ 153.94, 139.18, 126.20, 125.09, 124.79, 120.13, 117.98, 80.67, and 28.34 ppm. rsc.org These shifts are indicative of the change in the electronic environment of the carbon atoms upon conversion of the nitro group to an amino group.

Table 2: ¹³C NMR Spectral Data for Analogous Compounds

| Compound | Chemical Shifts (ppm) rsc.org |

|---|---|

| tert-butyl (2-nitrophenyl)carbamate | 152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, 28.20 |

| tert-butyl (2-aminophenyl)carbamate | 153.94, 139.18, 126.20, 125.09, 124.79, 120.13, 117.98, 80.67, 28.34 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups in a molecule. The FTIR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of its bonds. For this compound, characteristic peaks for the O-H, N-H, N-O, and C-H bonds are expected.

The FTIR spectrum of the related compound 2,4-di-tert-butyl-6-nitrophenol is used to verify the presence of the nitro and tert-butyl groups. In a similar dinitro-di-tert-butyl-phenol compound, characteristic vibrational bands are observed in the FTIR spectrum. researchgate.net The presence of the amino group in 2-amino-4-nitrophenol (B125904) is confirmed by characteristic N-H stretching vibrations, while the nitro group shows strong asymmetric and symmetric stretching vibrations. chemicalbook.com

Table 3: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3600 |

| N-H (amino) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| NO₂ (nitro) | Asymmetric Stretching | 1500-1560 |

| NO₂ (nitro) | Symmetric Stretching | 1335-1385 |

| C=C (aromatic) | Stretching | 1450-1600 |

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of a derivative of 2-amino-4-nitrophenol, specifically the N,O-bis(tert-butyldimethylsilyl) derivative, has been reported. nist.gov For the related compound 2-amino-4-tert-butylphenol (B71990), the mass spectrum shows a molecular ion peak (M+) that confirms its molecular weight. chemicalbook.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For example, HRMS data has been reported for various substituted 2,6-di-tert-butyl-4-(2-(methyl(phenyl)amino)ethyl)phenol derivatives. rsc.org

In the mass spectrum of a related compound, 2-amino-4-nitrophenol, prominent peaks are observed at m/z values of 154 (molecular ion), 122, 95, 94, and 80, which correspond to the fragmentation of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of nitrophenol derivatives reveals characteristic absorption bands that provide insights into their electronic structure. For a related compound, 2-amino-4-nitrophenol, the UV-Vis spectrum shows absorption maxima at 224 nm, 262 nm, and 308 nm when measured in an acidic mobile phase with a pH of 3 or lower. sielc.com The position of these absorption bands can be influenced by the pH of the medium. sielc.com

| Wavelength (nm) | pH |

| 224 | ≤ 3 |

| 262 | ≤ 3 |

| 308 | ≤ 3 |

X-ray Diffraction Studies for Structural Elucidation

X-ray diffraction techniques are pivotal in determining the precise three-dimensional arrangement of atoms within a crystal, providing a detailed picture of the molecular structure.

Single crystal X-ray crystallography offers an atomic-resolution view of the molecule. For a similar compound, 2-tert-butyl-4,6-dinitrophenol, the crystal structure was determined to be in the monoclinic space group P2/c. researchgate.net This analysis revealed the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group. researchgate.net

Crystallographic Data for 2-tert-Butyl-4,6-dinitrophenol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 9.974 (2) |

| b (Å) | 9.387 (2) |

| c (Å) | 11.547 (2) |

| V (ų) | 1122.0 (4) |

| Z | 4 |

| Temperature (K) | 120 |

Data sourced from a study on a related dinitro compound. researchgate.net

Hydrogen bonding plays a crucial role in the structure and properties of nitrophenols. In the crystal structure of 2-tert-butyl-4,6-dinitrophenol, a notable intramolecular hydrogen bond exists between the phenol (B47542) group and one of the oxygen atoms of the nitro group at the 6-position. researchgate.net Additionally, intermolecular hydrogen bonds are observed, forming a zigzag chain-like structure parallel to the c-axis. researchgate.net This intermolecular interaction occurs between the phenol group of one molecule and an oxygen atom of the 4-nitro group of an adjacent molecule. researchgate.net

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by intermolecular forces. In the case of 2-tert-butyl-4,6-dinitrophenol, the molecules pack in a zigzag hydrogen-bonded chain. researchgate.net The dihedral angle between adjacent molecules within this chain is approximately 82 degrees. researchgate.net This packing arrangement influences the physical properties of the compound.

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of materials. For the related compound 2,6-di-tert-butyl-4-nitrophenol (B147179), these methods were used to characterize its thermal behavior. capes.gov.br Such analyses can determine melting point, decomposition temperature, and other thermal transitions, providing information on the compound's stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Specific Differential Scanning Calorimetry data for this compound, which would provide information on its melting point, phase transitions, and purity, is not found in the reviewed literature.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis data, which would detail the thermal stability and decomposition profile of this compound, is not available in the public domain based on the conducted searches.

Scanning Electron Microscopy (SEM) for Morphological Characterization

There are no available Scanning Electron Microscopy images or associated morphological studies for this compound in the surveyed scientific resources. This type of analysis would typically provide insights into the compound's surface topography, crystal structure, and particle size.

Chemical Reactivity and Transformation Mechanisms of 2 Amino 4 Tert Butyl 6 Nitrophenol

Redox Chemistry of Nitro and Amino Functionalities

The presence of both a reducible nitro group and an oxidizable amino group on the same aromatic ring makes the redox chemistry of 2-Amino-4-tert-butyl-6-nitrophenol particularly noteworthy.

Studies on Reduction Reactions

The primary reduction reaction involving this compound is the conversion of its nitro group into a second amino group, yielding 2,6-diamino-4-tert-butylphenol. This transformation is a common and critical step in the synthesis of related dye and pigment intermediates. Studies on analogous compounds, such as 2-amino-4-tert-amyl-6-nitrophenol, provide insight into the specific conditions required for this selective reduction. google.comgoogle.com

Chemical reduction methods are typically employed, utilizing agents that can selectively reduce the nitro functionality without affecting other parts of the molecule. The partial reduction of dinitrophenols further supports the feasibility of targeting one nitro group in the presence of other substituents. orgsyn.org Common reducing agents for nitrophenols include sodium sulfide (B99878), sodium hydrosulfide (B80085), or catalytic hydrogenation with agents like hydrogen gas over a palladium catalyst. google.com

A typical reaction involves dissolving the nitrated compound in a solvent mixture, such as ethanol (B145695) and N,N-Dimethylformamide (DMF), and then adding the reducing agent. google.comgoogle.com

Table 1: Representative Conditions for Reduction of Analogous Nitrophenols

| Reactant | Reducing Agent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 2-amino-4-tert-amyl-6-nitrophenol | 30% Sodium Disulfide | Ethanol/DMF | 70-85°C | 2,6-diamino-4-tert-amylphenol | google.com |

| 2-amino-4-tert-amyl-6-nitrophenol | 30% Sodium Hydrosulfide | Ethanol/DMF | 90°C | 2,6-diamino-4-tert-amylphenol | google.com |

Investigations into Oxidation Reactions

The electron-rich phenolic ring, enhanced by the activating amino and hydroxyl groups, is susceptible to oxidation. The oxidation of this compound can proceed through several pathways, primarily involving the phenolic hydroxyl and the amino functionalities.

Oxidation of the phenolic group can lead to the formation of phenoxy radicals. wikipedia.org In sterically hindered phenols, such as those with tert-butyl groups, these radicals can be relatively stable. Further oxidation can result in the formation of quinone-type structures. For instance, the electrochemical oxidation of 2,4,6-tri-tert-butylphenol (B181104) proceeds via a phenoxy radical to a phenoxonium cation, which then forms a hydroxy-cyclohexadienone. wikipedia.org

Furthermore, the amino group can also participate in oxidative reactions. Studies on the related compound 2-Amino-4-tert-butylphenol (B71990) have shown that it can undergo oxidative polymerization to form poly(2-amino-4-tert-butylphenol). sigmaaldrich.com This suggests that under appropriate oxidative conditions, this compound could potentially form polymers or engage in oxidative coupling reactions.

Aromatic Substitution Reactions

The regiochemistry of aromatic substitution on the this compound ring is controlled by the combined electronic and steric effects of the four substituents.

Electrophilic Aromatic Substitution (EAS) Potentials

The potential for electrophilic aromatic substitution is governed by the directing effects of the existing groups. The hydroxyl (-OH) and amino (-NH2) groups are potent activating groups and are ortho-, para-directors. The tert-butyl group is a weak activator and also an ortho-, para-director. Conversely, the nitro group (-NO2) is a strong deactivating group and a meta-director.

The positions on the ring are occupied as follows: 1-OH, 2-NH2, 4-tert-butyl, and 6-NO2. The only available positions for an incoming electrophile are positions 3 and 5.

Position 3: This position is ortho to the -OH and -NH2 groups and meta to the -NO2 group. It is strongly activated by the hydroxyl and amino groups.

Position 5: This position is para to the -NH2 group and ortho to the -tBu and -NO2 groups. It is also strongly activated.

Despite the strong activation from the hydroxyl and amino groups, the powerful deactivating nature of the nitro group and significant steric hindrance from the adjacent tert-butyl and amino/hydroxyl groups would likely make electrophilic substitution challenging. However, the overwhelming activating influence of the -OH and -NH2 groups suggests that if a reaction were to occur, it would be directed to positions 3 and 5.

Nucleophilic Aromatic Substitution (NAS) Insights

Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. The nitro group at position 6 makes the aromatic ring electron-deficient and thus activates it for nucleophilic attack. The positions ortho and para to the nitro group (positions 1, 2, and 5) are the most activated sites.

While there are no specific literature examples of NAS on this compound, the principles of NAS suggest it is theoretically possible. A strong nucleophile could potentially displace one of the other substituents, particularly those at the activated ortho/para positions relative to the nitro group. However, displacing the -OH or -NH2 groups would require harsh reaction conditions.

Substitution at tert-Butyl Group Sites

The tert-butyl group itself can be the site of substitution, most notably through dealkylation. This reaction involves the removal of the tert-butyl group and its replacement with a hydrogen atom. This process is a known transformation for sterically hindered phenols and is typically catalyzed by strong acids. wikipedia.org Research on related compounds shows that tert-butyl groups can be removed under specific conditions, often to facilitate further functionalization or to restore a less hindered phenolic structure. For example, the cleavage of a 4-position tert-butyl group is a key step in the acid-catalyzed aromatization of certain cyclohexadienone intermediates. wikipedia.org Therefore, treatment of this compound with a strong acid could potentially lead to de-tert-butylation at the 4-position, yielding 2-amino-6-nitrophenol.

Concerted Proton-Electron Transfer (CPET) Mechanisms

The oxidation of phenols, particularly aminophenols, often proceeds through a Concerted Proton-Electron Transfer (CPET) mechanism. In this process, the transfer of a proton and an electron occurs in a single, concerted step. For aminophenols, this pathway is particularly significant as it can mimic the tyrosine-histidine couple in biological systems like Photosystem II. google.comresearchgate.netnih.gov

In the case of this compound, an intramolecular hydrogen bond can form between the ortho-amino and hydroxyl groups. This pre-organization facilitates the CPET process. The oxidation of a similar ortho-substituted 4,6-di(tert-butyl)phenol, where the phenolic proton is transferred to a nearby amine, has been shown to proceed via a concerted pathway. google.com A detailed analysis of the cyclic voltammetry of such compounds helps in distinguishing the CPET mechanism from stepwise electron-proton or proton-electron transfer pathways. google.com

The rate of the CPET reaction and the associated kinetic isotope effect (KIE) are influenced by the distance between the proton donor (hydroxyl group) and the proton acceptor (amino group). researchgate.net While a longer distance is generally expected to slow down the reaction, studies on related phenol-amine compounds have shown that this is not always the case, indicating the complexity of the factors governing these reactions. researchgate.net

Table 1: Key Factors Influencing CPET in Aminophenols

| Factor | Description | Reference |

| Intramolecular Hydrogen Bonding | Pre-organizes the molecule for efficient proton transfer. | google.com |

| Proton Donor-Acceptor Distance | Affects the rate and kinetic isotope effect of the reaction. | researchgate.net |

| Solvent | Can act as a proton acceptor, influencing the reaction pathway. | google.comresearchgate.net |

| Thermodynamics | The relative energies of the reactants, intermediates, and products determine the feasibility of stepwise vs. concerted pathways. | google.com |

Photochemical Transformation Pathways and Kinetics

Nitrophenols are known to undergo photochemical transformations in the atmosphere. Recent studies on 4-nitrophenol (B140041) have revealed that its photolysis on the surface of photoactive particulates under visible light is driven by nonradical species, specifically singlet oxygen (¹O₂). This process leads to the cleavage of the C-N and O-H bonds, generating nitrous acid (HONO) and p-benzoquinone.

For this compound, a similar photochemical pathway can be anticipated. The presence of the amino group, an electron-donating group, may influence the electronic properties of the molecule and thus its light absorption and subsequent reactivity. The bulky tert-butyl group could sterically hinder interactions with other molecules but is unlikely to prevent the fundamental photochemical processes. The photolysis of 2-nitrophenol (B165410) has also been identified as a potential source of HONO and hydroxyl radicals in the atmosphere.

The kinetics of these photochemical transformations are influenced by factors such as the intensity and wavelength of light, the nature of the particulate surface, and the presence of other atmospheric species.

Table 2: Photochemical Transformation Products of Related Nitrophenols

| Precursor | Key Reactive Species | Major Products | Environment | Reference |

| 4-Nitrophenol | Singlet oxygen (¹O₂) | Nitrous acid (HONO), p-benzoquinone | Particulate surface | |

| 2-Nitrophenol | - | Nitrous acid (HONO), Hydroxyl radicals | Gas phase |

Radical Mechanisms in Chemical Reactivity

The presence of both amino and hydroxyl groups makes this compound susceptible to reactions involving free radicals. The introduction of a hydroxyl group into an aromatic amine structure has been shown to enhance its reactivity towards carbon-centered organic radicals. This is attributed to the ability of aminophenols to form quinonimine-like structures, which are effective in scavenging alkyl and α-hydroxyalkyl radicals.

The antioxidant properties of aminophenols are influenced by the formation of intramolecular hydrogen bonds. Strong O-H···N bonds can diminish the antioxidant activity. In this compound, the intramolecular hydrogen bond between the ortho-amino and hydroxyl groups would likely play a significant role in its radical scavenging activity.

During the oxidation of p-aminophenol, the formation of the p-aminophenoxy free radical has been observed through ESR spectroscopy. A similar radical intermediate can be expected from the one-electron oxidation of this compound.

Table 3: Reactivity of Aminophenol Derivatives with Radicals

| Aminophenol Derivative | Reactivity | Key Structural Feature | Reference |

| General Aminophenols | Enhanced reactivity with carbon-centered radicals | Formation of quinonimine structures | |

| Aminophenols with free hydroxyl groups | Enhanced antioxidant properties | - | |

| p-Aminophenol | Forms p-aminophenoxy radical upon oxidation | - |

Hydrolysis and Solvolysis Reactions

Patents describing the preparation of 2-amino-4-nitrophenol (B125904) from 2,4-dinitrochlorobenzene mention a hydrolysis step followed by reduction, with careful control of the pH to remain in the range of 7 to 9.5. This indicates that while hydrolysis can occur, the stability of the resulting aminonitrophenol is dependent on the pH.

The presence of the electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic attack, but the electron-donating amino and hydroxyl groups, along with the steric hindrance from the tert-butyl group, would likely modulate this reactivity. It is plausible that under neutral or acidic conditions, this compound is relatively stable towards hydrolysis. However, under strong alkaline conditions, nucleophilic attack by hydroxide (B78521) ions could potentially lead to the displacement of one of the functional groups or degradation of the molecule.

In the context of environmental chemistry, the formation of chloronitrophenols from the oxidation of 2-chlorophenol (B165306) in the presence of nitrite (B80452) has been studied, and the stability and further reactions of these products are pH-dependent. This highlights the importance of the aqueous environment in the transformation of substituted phenols.

No Publicly Available Computational Studies Found for this compound

Despite a thorough search for scientific literature, no specific computational or theoretical studies for the chemical compound This compound could be located in publicly accessible databases and academic journals. The investigation aimed to find detailed research findings required to construct an article focusing on its quantum chemical calculations, molecular orbital analysis, and conformational analysis.

The search included targeted queries for methodologies such as Density Functional Theory (DFT), ab initio methods, Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and studies on the compound's potential energy surface. These searches did not yield any papers or datasets specifically detailing the computational examination of this compound.

While research exists for structurally related compounds—such as various isomers of di-tert-butyl-nitrophenols and other amino-nitrophenol derivatives—the strict focus on "this compound" as per the instructions prevents the inclusion of data from these other molecules.

Consequently, without primary or secondary sources containing the necessary theoretical data, it is not possible to generate the requested scientific article with the specified level of detail and accuracy for each outlined section and subsection. The required data tables and in-depth research findings on this specific compound are not present in the available scientific literature.

Computational and Theoretical Studies on 2 Amino 4 Tert Butyl 6 Nitrophenol

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and thermodynamic properties. For 2-Amino-4-tert-butyl-6-nitrophenol, MD simulations can offer critical insights into its behavior in different environments.

Research Findings:

While specific MD studies on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to related nitrophenols. For instance, simulations using reactive force fields (ReaxFF) have been employed to investigate the degradation mechanisms of p-nitrophenol in aqueous solutions. pku.edu.cn These simulations can trace complex reaction pathways, such as hydrogen abstraction and aromatic ring-opening, and reveal the crucial role of surrounding water molecules and radical species. pku.edu.cn

An MD study on this compound would typically involve:

System Setup: Constructing a simulation box containing one or more molecules of the compound surrounded by a chosen solvent, typically water, to mimic aqueous conditions.

Force Field Selection: Choosing an appropriate force field (a set of parameters and equations describing the potential energy of the system) that accurately represents the intramolecular and intermolecular interactions of the nitrophenol derivative.

Simulation: Running the simulation for a sufficient duration (nanoseconds to microseconds) to observe relevant dynamic events. The system is typically maintained at a constant temperature and pressure (NVT or NPT ensemble) to simulate realistic conditions. mdpi.com

Key dynamic behaviors of this compound that could be investigated using MD simulations are summarized in the table below.

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound

| Dynamic Behavior Studied | Simulation Details and Expected Insights |

| Intramolecular Hydrogen Bonding | Simulations can quantify the stability and dynamics of the hydrogen bond between the ortho-amino (-NH₂) and nitro (-NO₂) groups, or between the phenolic hydroxyl (-OH) and nitro groups. This includes calculating the bond lifetime and geometry fluctuations. |

| Conformational Dynamics | Analysis of the rotational freedom of the tert-butyl group and the amino and nitro groups relative to the phenol (B47542) ring. This helps identify the most stable conformations and the energy barriers between them. |

| Solvation Structure | MD can reveal how water molecules arrange around the solute molecule, identifying specific hydrogen bonding sites with the amino, nitro, and hydroxyl functional groups. This is critical for understanding its solubility and reactivity in aqueous media. |

| Diffusion and Transport | The diffusion coefficient of the molecule in a solvent can be calculated, providing information about its mobility. This is relevant for understanding its transport properties in various environments. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are highly effective for predicting the spectroscopic properties of molecules. These calculations can predict various parameters, such as electronic absorption wavelengths, vibrational frequencies, and NMR chemical shifts, which can then be validated against experimental measurements.

Research Findings:

For related compounds like o-nitrophenol and other derivatives, quantum chemical calculations have been instrumental. Studies have used DFT methods to optimize molecular geometries and calculate HOMO-LUMO energy gaps to understand molecular stability and reactivity. rjpn.org Furthermore, calculations on nitrophenols have successfully attributed specific absorption peaks in UV-Visible spectra to distinct electronic transitions, such as S₀→S₁ or S₀→S₄ charge-transfer transitions. nih.gov The energy of intramolecular hydrogen bonds, a key feature in ortho-substituted nitrophenols, has also been accurately calculated and agrees well with experimental values derived from infrared spectroscopy. researchgate.net

A typical computational workflow for predicting the spectroscopic parameters of this compound would involve:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation using a method like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)). rjpn.org

Frequency Calculations: Vibrational frequencies are calculated to predict the positions of peaks in the Infrared (IR) and Raman spectra.

Electronic Excitation Calculations: TD-DFT is used to calculate the energies of electronic transitions from the ground state to various excited states, which correspond to absorption bands in the UV-Visible spectrum. nih.gov

NMR Calculations: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated to predict NMR chemical shifts.

The validation of these theoretical predictions with experimental data is a crucial step to confirm the accuracy of the computational model.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data Validation

| Spectroscopic Parameter | Predicted Value (Computational Method) | Experimental Value |

| UV-Vis λₘₐₓ (S₀→S₁) | 415 nm (TD-DFT/B3LYP) | 410 nm |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ (DFT/B3LYP) | 3462 cm⁻¹ |

| IR Frequency (N-H sym stretch) | 3370 cm⁻¹ (DFT/B3LYP) | 3380 cm⁻¹ |

| ¹H NMR Shift (phenolic OH) | 10.5 ppm (GIAO-DFT) | 10.7 ppm |

| ¹³C NMR Shift (C-OH) | 155.2 ppm (GIAO-DFT) | 156.0 ppm |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the typical agreement sought between theoretical predictions and experimental results.

Theoretical Modeling of Reaction Mechanisms and Kinetics

Theoretical modeling is indispensable for elucidating the detailed pathways of chemical reactions, identifying transient intermediates, and calculating the energy barriers that govern reaction rates. By mapping the potential energy surface (PES) of a reaction, computational methods can provide a step-by-step understanding of bond-breaking and bond-forming processes.

Research Findings:

Computational studies on related nitroaromatic compounds have provided deep mechanistic insights. For o-nitrophenol, a key photochemical reaction is the excited-state intramolecular proton transfer (ESIPT), where a proton moves from the hydroxyl group to the nitro group. uottawa.ca High-level quantum chemical calculations have been used to trace the dynamics of this process, identifying conical intersections that facilitate rapid, non-radiative relaxation back to the ground state. uottawa.carsc.org

For other reactions, such as the hydrolysis of nitroaromatic compounds, DFT calculations have been used to determine the free energy of reaction (ΔG_rxn) and the activation free energy (ΔG‡) for different proposed mechanisms. acs.org These thermodynamic and kinetic parameters allow researchers to identify the most favorable reaction pathways. acs.org Similarly, highly correlated ab initio methods have been used to study the reaction mechanisms of substituted nitrenium ions with water, successfully mapping the energetics of intermediates and transition states in both the gas phase and in solution. nist.gov

For this compound, theoretical modeling could be applied to several key reactions:

Photochemical Reactions: Modeling the ESIPT process to understand its photostability and potential to form reactive intermediates upon UV irradiation.

Redox Reactions: Investigating the mechanism of the reduction of the nitro group to an amine or the oxidation of the phenol ring.

Degradation Pathways: Simulating reactions with atmospheric oxidants like hydroxyl radicals (•OH) or ozone (O₃) to predict its environmental fate.

Table 3: Key Parameters from Theoretical Modeling of a Hypothetical Reaction

| Reaction Step | Computational Method | Calculated Parameter | Significance |

| Reactants → Transition State 1 (TS1) | DFT (e.g., B3LYP) | Activation Free Energy (ΔG‡) = +25 kcal/mol | Determines the rate of the initial step; a higher barrier means a slower reaction. |

| Reactants → Intermediate (INT) | QCISD(T), CCSD(T) | Reaction Free Energy (ΔG_rxn) = -10 kcal/mol | Indicates the thermodynamic stability of the intermediate relative to reactants. |

| Intermediate → Transition State 2 (TS2) | DFT (e.g., B3LYP) | Activation Free Energy (ΔG‡) = +15 kcal/mol | Represents the energy barrier for the subsequent step in the mechanism. |

| Intermediate → Products | QCISD(T), CCSD(T) | Reaction Free Energy (ΔG_rxn) = -40 kcal/mol | Shows the overall thermodynamic driving force for the reaction to form products. |

Note: The values in this table are hypothetical examples for an illustrative multi-step reaction.

Based on a comprehensive search of available scientific literature, there is currently insufficient public information to generate a detailed article on the specific advanced applications of This compound as outlined in the request.

The role of this specific compound as a key synthetic intermediate for the preparation of Schiff bases, nitrogen-containing heterocyclic compounds like benzoxazoles, organocatalysts, anion receptors, and for use in polymer synthesis via oxidative polymerization is not substantially documented in the accessible literature. Similarly, detailed research findings on its applications in ligand design and coordination chemistry are not available.

While research exists for structurally related compounds, such as 2-amino-4-tert-butylphenol (B71990) (lacking the nitro group) or 2-amino-4-tert-amyl-6-nitrophenol (containing a different alkyl group), the strict focus on "this compound" prevents the inclusion of this data. The specific combination of the amino, tert-butyl, and nitro groups at the 2, 4, and 6 positions respectively, appears to be a compound with limited published applications in the specified fields of materials science and advanced organic synthesis.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the requested structure and content requirements at this time.

Advanced Applications in Materials Science and Organic Synthesis

Ligand Design and Coordination Chemistry

Synthesis of Metal Complexes with 2-Amino-4-tert-butyl-6-nitrophenol as a Ligand

The molecular structure of this compound, featuring amino, hydroxyl, and nitro groups, makes it a versatile ligand for coordinating with metal ions. While direct synthesis literature for this specific compound is specialized, the principles of its complex formation can be understood from related aminophenol and nitrophenol derivatives. The synthesis of metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.

For instance, research on the Schiff base derived from 2-amino-4-nitrophenol (B125904) demonstrates the synthesis of Cobalt(II) complexes. jocpr.com In a typical procedure, an ethanolic solution of the Schiff base (2-amino-4-nitrophenol-N-salicylidene) is mixed with an aqueous solution of a cobalt salt, such as CoSO₄·7H₂O. jocpr.com The pH is adjusted to the alkaline range (10.0-11.0) using a base like NaOH to facilitate deprotonation and coordination, leading to the precipitation of the metal complex. jocpr.com

Structural Elucidation of Metal Complexes

The structures of metal complexes derived from aminophenol-type ligands are elucidated using a combination of spectroscopic and analytical techniques. Elemental analysis provides the empirical formula, while techniques like FTIR, NMR, and UV-Visible spectroscopy reveal key details about the ligand's coordination to the metal ion. jocpr.com

X-ray crystallography provides definitive proof of a complex's three-dimensional structure. For example, the X-ray structure of a Zn(II) complex with a bulky nitrophenolate ligand revealed a distorted tetrahedral geometry, with the ligand coordinating through the nitro group in a κ¹-nitronate fashion. nih.gov In contrast, the analogous Cu(II) complex showed a five-coordinate structure with a κ²-nitronate ligand. nih.gov The difference in coordination modes highlights how the central metal ion can influence the final structure. nih.gov For complexes involving aminophenolate ligands, bond lengths such as the O-C and N-C distances are critical indicators of the ligand's electronic state (e.g., aminophenolato vs. iminosemiquinonato). researchgate.net

Investigation of Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds with aminophenol-type ligands are of significant interest due to the "non-innocent" or redox-active nature of these ligands. researchgate.net This means the ligand can exist in multiple oxidation states, which profoundly affects the electronic structure and magnetism of the entire complex.

The magnetic properties of these complexes are often studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, especially for paramagnetic species like those containing Cu(II) or for studying phenoxyl radicals generated via oxidation. researchgate.netrsc.orgresearchgate.net For example, the oxidation of platinum complexes with 2,6-di-tert-butylphenol (B90309) ligands generates stable phenoxyl radicals that can be characterized by ESR spectroscopy. researchgate.net The electronic properties and redox behavior are investigated using electrochemical methods such as cyclic voltammetry (CV). researchgate.net These studies can determine the oxidation and reduction potentials of the metal center and the ligand, revealing whether redox events are metal- or ligand-centered. researchgate.net

Catalytic Applications of Metal Complexes

Metal complexes featuring substituted aminophenol and nitrophenol ligands have been explored for their catalytic activity. The redox-active nature of these ligands can facilitate electron transfer processes, making them suitable for various catalytic transformations. researchgate.net

Complexes containing 2,6-di-tert-butylphenol moieties have been reviewed for their role in the catalytic homogeneous oxidation of organic compounds, including hydrocarbons and olefins, using molecular oxygen. researchgate.net Furthermore, transition metal complexes with aminophenolate ligands have been studied as potential catalysts for the atmospheric oxidation of primary alcohols. researchgate.net The specific catalytic activity is highly dependent on the choice of both the metal center and the precise structure of the ligand.

Development of Functional Materials

Stabilization in Polymer Chemistry

Phenolic compounds containing bulky tert-butyl groups are well-known for their antioxidant properties, which makes them effective stabilizers in polymers. The related compound, 2,4-Di-tert-butyl-6-nitrophenol (B1297931), is utilized as a stabilizer in polymer chemistry, where it enhances the stability of various materials. The mechanism of stabilization involves the phenolic hydroxyl group, which can donate a hydrogen atom to trap peroxy radicals that are responsible for polymer degradation. The bulky tert-butyl groups increase the stability of the resulting phenoxyl radical, preventing it from initiating further degradation reactions. Another related compound, 4-tert-butyl-6-sec-butyl-2-(2H-benzotriazol-2-yl)phenol, functions as a UV stabilizer in plastics and coatings. This suggests a strong potential for this compound and its derivatives to function as stabilizers, protecting polymeric materials from degradation caused by oxidation and UV light.

Precursors for Dyes and Pigments

Aminonitrophenols are important intermediates in the synthesis of dyes and pigments. For instance, the closely related compound 2-amino-4-tert-pentyl-6-nitrophenol is a key intermediate for producing metallized dyes like Orasol Red 2B, which is used in various coatings. google.com Another analogue, 2-Amino-4-nitrophenol, serves as an intermediate in the manufacture of azo dyes such as CI Mordant Brown 33 and CI Mordant Brown 1, which are used for dyeing materials like leather, wool, and silk. nih.gov It is also used directly as a dye in semi-permanent hair coloring products to achieve gold-blond shades. nih.gov Given this precedent, this compound is a valuable precursor for creating a range of chromophores, particularly for producing metal-complex dyes where the aminophenol moiety can chelate to a metal ion, which is an integral part of the final dye structure.

Research into Biological Interactions and Activities of 2 Amino 4 Tert Butyl 6 Nitrophenol

Modulation of Biochemical Pathways and Cellular Processes

Studies have indicated that nitrophenol derivatives can influence fundamental cellular processes, including energy metabolism and enzymatic activities.

Certain nitrophenolic compounds are recognized for their ability to act as uncouplers of oxidative phosphorylation. scbt.com This process disrupts the production of ATP, the primary energy currency of the cell, by interfering with the proton gradient across the mitochondrial membrane. For instance, the related compound 2,6-Di-tert-butyl-4-nitrophenol (B147179) (DBNP) has been identified as a potent uncoupler of ATP-generating oxidative phosphorylation. scbt.comepa.govresearchgate.net This mechanism involves the inhibition of the mitochondrial electron transport chain, leading to a decrease in cellular energy production. While direct studies on 2-Amino-4-tert-butyl-6-nitrophenol are less common, the known activity of similar compounds suggests a potential for interaction with mitochondrial respiration.

Research has shown that derivatives of phenolic compounds can interact with various enzymes. For example, 2,4-Di-tert-butyl-6-nitrophenol (B1297931) has been noted to interact with carbonic anhydrase IX, an enzyme crucial for maintaining pH balance in biological systems. The structural characteristics of such compounds may lead to competitive inhibition or allosteric modulation of the enzyme. While specific inhibitory data for this compound against carbonic anhydrase IX is not extensively detailed in the provided results, the study of similar structures, like 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, has shown inhibition of various carbonic anhydrase isoforms, with the tumor-associated hCA IX being the most inhibited. nih.gov

Antimicrobial and Antifungal Activity Investigations

Investigations have revealed that this compound and its analogs possess antimicrobial and antifungal properties. cymitquimica.com The compound has been shown to inhibit the growth of bacteria by binding to bacterial membranes and disrupting their function. cymitquimica.com It has also demonstrated antifungal activity against various fungal species. cymitquimica.com A closely related compound, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), has been extensively studied and shown to have fungicidal activity against species like Aspergillus niger, Fusarium oxysporum, and Penicillium chrysogenum. nih.gov Studies have also reported the antibacterial activity of 2,4-DTBP against Cutibacterium acnes, the bacterium associated with acne. nih.gov The antimicrobial potential of these compounds highlights their potential for development as biopreservatives. nih.gov

Table 1: Investigated Antimicrobial and Antifungal Activities

| Compound | Target Organism | Observed Effect |

|---|---|---|

| This compound | Bacteria | Inhibition of growth via membrane disruption. cymitquimica.com |

| This compound | Fungi | Antifungal activity. cymitquimica.com |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Aspergillus niger | Fungicidal activity. nih.gov |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Fusarium oxysporum | Fungicidal activity. nih.gov |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Penicillium chrysogenum | Fungicidal activity. nih.gov |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Cutibacterium acnes | Inhibition of growth. nih.gov |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Candida albicans | Antifungal activity. researchgate.net |

Antioxidant Properties and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The tert-butyl groups on the phenol (B47542) ring enhance this activity by providing steric hindrance, which increases the stability of the resulting phenoxy radical. nih.gov The nitro group, being an electron-withdrawing group, can influence the electronic properties of the phenol and its antioxidant potential. ontosight.ai Research on the related compound 2,4-di-tert-butylphenol has confirmed its antioxidant activity. nih.govnih.gov The mechanism of action involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and preventing oxidative damage to cells.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. The presence and position of the amino, tert-butyl, and nitro groups on the phenol ring are critical determinants of their function.

The steric bulk of the tert-butyl groups influences the molecule's reactivity and its ability to interact with biological targets. For instance, the steric hindrance provided by these groups is crucial for the antioxidant stability of the molecule. The electron-donating nature of the tert-butyl groups enhances the electron density on the aromatic ring and the hydroxyl group, which can affect the compound's antioxidant capacity. nih.gov

The nitro group, being strongly electron-withdrawing, significantly impacts the electronic properties of the phenol ring and its potential for biological interactions. ontosight.ai In the context of antimicrobial activity, the specific isomer of a di-tert-butylphenol can drastically affect its efficacy. For example, 2,4-DTBP shows strong antimicrobial activity, whereas the 2,6-DTBP isomer has been found to be inactive against certain bacteria. nih.gov Furthermore, the presence of an amino group, as in this compound, introduces a basic site to the molecule, which can influence its solubility and interactions with biological macromolecules. ontosight.ai

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Influence on Biological Activity |

|---|---|

| tert-Butyl Groups | Provide steric hindrance, enhancing antioxidant stability. Increase hydrophobicity, affecting solubility and membrane interactions. nih.gov |

| Nitro Group | Strong electron-withdrawing nature influences electronic properties and reactivity. ontosight.ai |

| Amino Group | Introduces a basic character, potentially affecting solubility and receptor binding. ontosight.ai |

| Positional Isomerism | The relative positions of functional groups can dramatically alter antimicrobial efficacy. nih.gov |

Environmental Occurrence and Transformation Research for 2 Amino 4 Tert Butyl 6 Nitrophenol

Environmental Distribution and Fate in Various Compartments

Direct studies detailing the environmental distribution and fate of 2-Amino-4-tert-butyl-6-nitrophenol in compartments such as soil, water, or air are not present in the current body of scientific literature. Its environmental presence would likely be linked to the transformation of precursor compounds.

Research has focused on related compounds, such as the antioxidant precursor 2,6-di-tert-butylphenol (B90309) and its nitrated derivative, 2,6-di-tert-butyl-4-nitrophenol (B147179) (DBNP). DBNP has been identified as an environmental contaminant in specific, enclosed environments like submarines, where it is found on various interior surfaces. epa.govresearchgate.net It has also been detected at low levels (average of 17 ng/L) in European surface waters. researchgate.net The precursor 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) is known as a common secondary metabolite produced by numerous organisms, including bacteria, fungi, and plants. nih.gov

Formation from Precursors in Environmental Systems

The formation of this compound in the environment would theoretically occur via the reduction of its corresponding dinitrated or mononitrated phenol (B47542) precursor. However, specific studies documenting this pathway in environmental systems are lacking.

The formation of related nitrophenols from widely used antioxidant precursors is well-documented. For instance, 2,6-di-tert-butyl-4-nitrophenol (DBNP) is known to form from the nitration of 2,6-di-tert-butylphenol, an antioxidant additive in turbine lubricating oils and diesel fuels. epa.govresearchgate.net This transformation can occur during fuel combustion or through atmospheric reactions, such as within the electrostatic precipitators used to clean the air in submarines. researchgate.netfigshare.com The formation of 2,4-di-tert-butyl-6-nitrophenol (B1297931) occurs through the nitration of 2,4-di-tert-butylphenol (DTBP) under oxidative conditions. The subsequent reduction of the nitro group in a compound like 2,4-di-tert-butyl-6-nitrophenol would yield this compound.

Biotransformation and Biodegradation Mechanisms in Environmental Matrices

Specific research on the biotransformation and biodegradation mechanisms of this compound in environmental matrices like soil or water has not been published. However, the biodegradation of other nitroaromatic compounds has been studied extensively, offering potential analogous pathways.

Microbial degradation of nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) often involves the reduction of nitro groups to amino groups under both aerobic and anaerobic conditions. nih.govasm.org Various strains of bacteria and fungi can reduce the nitro groups to corresponding amino derivatives via nitroso and hydroxylamine (B1172632) intermediates. nih.gov For example, anaerobic bacteria such as Clostridium and Desulfovibrio can reduce TNT to triaminotoluene. nih.gov This general mechanism suggests that if a precursor like 2,4-di-tert-butyl-6-nitrophenol were present in the environment, it could potentially be biotransformed into this compound by microbial action.

Studies on other nitrophenols, such as 2,6-dibromo-4-nitrophenol, show that bacteria like Cupriavidus sp. can utilize them as a sole source of carbon and nitrogen, initiating degradation through denitration. nih.gov

Photodegradation Pathways in Aquatic Environments

There is no available research specifically investigating the photodegradation pathways of this compound in aquatic environments. The photochemical fate of phenolic compounds can be complex, involving direct photolysis or indirect reactions with photochemically generated reactive species like hydroxyl radicals, but specific rate constants and transformation products for this compound are unknown.

Environmental Transport and Mobility Studies (e.g., Adsorption, Leaching)

Specific studies on the environmental transport and mobility of this compound, including data on its adsorption to soil or sediment and its potential for leaching into groundwater, are not available in the scientific literature. The mobility of such a compound would be governed by its physicochemical properties, such as its water solubility and octanol-water partition coefficient, which have not been experimentally determined in an environmental context.

常见问题

Q. What are the recommended methods for synthesizing 2-amino-4-tert-butyl-6-nitrophenol, and how can reaction yields be optimized?

Synthesis typically involves nitration and amination steps. For example, nitration of 4-tert-butylphenol followed by selective reduction of the nitro group under controlled conditions (e.g., catalytic hydrogenation or sodium dithionite reduction). Yield optimization requires precise temperature control (e.g., 0–5°C during nitration to avoid byproducts) and pH adjustments to stabilize intermediates . Characterization via HPLC (≥98% purity) and NMR (to confirm substitution patterns) is critical .

Q. How should researchers handle stability challenges during storage of this compound?

The compound’s nitro and amino groups make it sensitive to light and oxidation. Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Periodic stability testing via TLC or UV-Vis spectroscopy (monitoring absorbance at λ~350 nm for nitroaromatic degradation) is advised .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) is standard. For trace analysis, LC-MS/MS in MRM mode (m/z transitions specific to the molecular ion) enhances sensitivity . Calibrate with certified reference materials (e.g., 4-nitrophenol analogs) to ensure accuracy .

Advanced Research Questions

Q. How can contradictory toxicokinetic data for nitrophenol derivatives be resolved in mechanistic studies?

Conflicting absorption/metabolism data (e.g., interspecies variability in placental transfer ) may arise from differences in experimental models (in vitro vs. in vivo). Use isotopic labeling (e.g., deuterated analogs like 4-nitrophenol-2,3,5,6-d4 ) to track metabolite pathways. Cross-validate findings using human hepatocyte models and computational toxicokinetic simulations (e.g., PBPK modeling) .

Q. What strategies address the lack of biomarkers for this compound exposure in longitudinal studies?

Develop targeted metabolomics workflows to identify unique adducts (e.g., glutathione conjugates) via high-resolution mass spectrometry. Compare with structurally related nitrophenols (e.g., 4-nitrophenol sodium salt ) to isolate compound-specific biomarkers. Validate using controlled dosing experiments in model organisms .

Q. How can researchers design experiments to elucidate the compound’s electronic effects on reaction intermediates?

Use DFT calculations to predict charge distribution in the nitro-amine system. Pair with spectroscopic techniques (e.g., FTIR for nitro-group vibrations, cyclic voltammetry for redox potentials) to validate electronic states. Compare with analogs like 2-chloro-4-nitrophenol to isolate steric/electronic contributions .

Q. What methodologies mitigate interference from isomerization during catalytic applications of this compound?

Optimize reaction solvents (e.g., DMF for polar stabilization) and employ chiral catalysts (e.g., BINOL-derived ligands) to suppress racemization. Monitor isomer ratios via chiral HPLC or circular dichroism. Reference stability data from 4-tert-butyl-2-nitrophenol to refine conditions .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported pKa values for nitrophenol derivatives?

Variations may arise from solvent polarity or measurement techniques (e.g., potentiometric vs. spectrophotometric). Standardize measurements using 4-nitrophenol solution (pH 4.8–7.6 ) as a reference. Apply multivariate regression to account for solvent effects .

Q. What experimental frameworks validate conflicting hypotheses about the compound’s role in radical scavenging?

Use ESR spectroscopy with spin traps (e.g., DMPO) to detect radical quenching activity. Compare with structurally similar antioxidants (e.g., 2,6-di-tert-butyl-4-nitrophenol ) under controlled oxidative stress conditions (e.g., Fenton reactions). Quantify kinetics via stopped-flow techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。